Bicyclo[3.1.0]hexan-3-one
Overview
Description
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexan-3-one derivatives and related structures has been explored through various innovative methods. For instance, the gold-catalyzed oxidative cyclopropanation of N-allylynamides has been used to convert these compounds into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives with moderate to high yield, suggesting a noncarbene mediated mechanism . Additionally, the synthesis of bicyclic hexapeptides through intramolecular ring-closing metathesis reaction followed by N- to C-terminal cyclization has been reported, which assumes a C2-symmetrical structure . The use of allylSmBr/additives system has also been demonstrated to selectively construct bicyclo[3.1.0]hexan-1-ols with excellent diastereoselectivities . Furthermore, the cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces a wide range of bicyclo[3.1.0]hexane structures . Enantioselective synthesis using a lipase-catalyzed asymmetric acetylation has been employed to obtain bicyclo[3.1.0]hexane carbocyclic nucleosides . Lastly, the intramolecular cyclopropanation of a D-ribose derivative has been used to obtain highly functionalized optically pure bicyclo[3.1.0]hexan-2-ones .
Molecular Structure Analysis
The molecular structure of bicyclo[3.1.0]hexane derivatives has been extensively studied. For example, the GABA unit in certain bicyclo[3.1.0]hexane derivatives is locked in a fully extended conformation, which is significant for the design of conformationally locked basic amino acid analogues . The molecular structures of cis- and trans-3-chloro-bicyclo[3,1,0]-hexane have been studied by gas electron diffraction, revealing a boat/chair conformational mixture for the cis isomer and only the boat conformer for the trans isomer .
Chemical Reactions Analysis
Bicyclo[3.1.0]hexane core structures have been involved in various chemical reactions. The cycloisomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenes is one such reaction, which tolerates substitution at all positions of the 1,5-enyne . The synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides involves an intramolecular olefin-ketocarbene cycloaddition, which locks the conformation of the nucleoside . Additionally, the [2 + 2] cycloaddition accessed via photochemistry has been used to create new building blocks for bicyclo[2.1.1]hexane modules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[3.1.0]hexane derivatives are influenced by their unique molecular structures. The conformational locking of the GABA unit in bicyclo[3.1.0]hexane derivatives affects their biological activity and potential as bioactive compounds . The study of pi-face selectivity during hydride reduction of the bicyclo[2.1.1]hexan-2-one system has been used as a probe to understand long-range electronic effects, which is relevant for the understanding of the reactivity of bicyclo[3.1.0]hexane systems . The conformational analysis of 3-chloro-bicyclo[3,1,0]-hexane isomers also contributes to the understanding of the physical properties of these molecules .
Scientific Research Applications
Synthesis of Bicyclo[3.1.0]hexanes
- Scientific Field : Organic Chemistry
- Application Summary : Bicyclo[3.1.0]hexanes are synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . These compounds are prevalent scaffolds in natural products and synthetic bioactive compounds .
- Methods of Application : The synthesis involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
- Results or Outcomes : The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .
Potential Antitumor Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .
- Methods of Application : The antiproliferative activity of the products was screened in various human and mouse cell lines .
- Results or Outcomes : The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines . The screened compounds have demonstrated a significant effect on the distribution of cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .
Natural Products and Synthetic Bioactive Compounds
- Scientific Field : Natural Product Chemistry
- Application Summary : Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . For instance, crispatene, cycloeudesmol, and laurinterol were isolated from marine sources and exhibit potent bioactivities . Eli Lilly’s glutamate derivative and the arglabin derivative are examples of promising synthetic drugs for the treatment of psychiatric disorders and cancer, respectively .
- Methods of Application : The synthesis of these compounds often requires sophisticated and pre-functionalized starting materials . Intermolecular processes have been mostly limited to cyclopropanation reactions based on the use of carbenes and metallocarbenes .
Drug Discovery
- Scientific Field : Pharmaceutical Sciences
- Application Summary : The (N)-methanocarba modification of Bicyclo[3.1.0]hexanes has shown potential for chronic disease treatment .
- Methods of Application : This involves the modification of the Bicyclo[3.1.0]hexane structure to enhance its therapeutic potential .
- Results or Outcomes : The modified Bicyclo[3.1.0]hexanes have shown translational potential for chronic disease treatment .
Radical Asymmetric Intramolecular α-Cyclopropanation
- Scientific Field : Organic Chemistry
- Application Summary : A method for the direct and stereoselective construction of cyclopropanes bearing highly congested vicinal all-carbon quaternary stereocenters has been developed . This involves an intramolecular radical cyclopropanation of unactivated alkenes with simple α-methylene group of aldehydes as C1 source via a Cu(I)/secondary amine cooperative catalyst .
- Methods of Application : The reaction enables the single-step construction of bicyclo[3.1.0]hexane skeletons with excellent efficiency, broad substrate scope covering various terminal, internal alkenes as well as diverse (hetero)aromatic, alkenyl, alkyl-substituted geminal alkenes .
- Results or Outcomes : This reaction has been successfully realized to an asymmetric transformation, providing an attractive approach for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing two crucial vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity .
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of 3-azaspiro [bicyclo [3.1.0]hexane-2,5′-pyrimidines] have been synthesized and studied for their anticancer activity .
- Methods of Application : The cytotoxicity of these compounds was evaluated in vitro by the standard MTS assay for 24 and 72 hours .
- Results or Outcomes : The compounds showed significant cytotoxicity against human erythroleukemia (K562), cervical carcinoma (HeLa), and T lymphocyte (Jurkat), as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZKEFUOHKGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338479 | |
Record name | Bicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexan-3-one | |
CAS RN |
1755-04-0 | |
Record name | Bicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.1.0]hexan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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